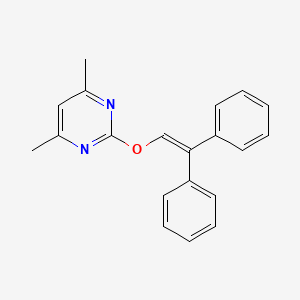

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine

Description

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is a pyrimidine-based compound characterized by a central 4,6-dimethylpyrimidine core substituted with a 2,2-diphenylvinyloxy group at the 2-position. This structure combines aromatic rigidity from the diphenylvinyl moiety with the electron-deficient pyrimidine ring, making it relevant in materials science and organic electronics. The compound is synthesized via methodologies such as Wittig coupling or O-alkylation reactions, as inferred from related pathways in the literature . Notably, it has been identified as a degradation product (olefin) of ambrisentan under stress conditions, highlighting its role in pharmaceutical impurity profiling . While its direct applications are less documented, structurally analogous compounds are employed in organic light-emitting diodes (OLEDs) and as optical sensors due to their tunable electronic properties .

Properties

IUPAC Name |

2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFPFPXUXCLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639429-81-4 | |

| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Characteristics

The compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, and a (2,2-diphenylvinyl)oxy moiety at position 2. Its molecular formula is C₂₀H₁₈N₂O , with a molecular weight of 302.4 g/mol . The presence of the diphenylvinyl ether group introduces steric hindrance, influencing reaction pathways and purification requirements.

Role as a Pharmaceutical Intermediate

As an impurity in ambrisentan synthesis, this compound arises during the alkylation or etherification steps of pyrimidine intermediates. Its formation is closely monitored in drug manufacturing to ensure compliance with regulatory purity standards.

Synthetic Pathways

Nucleophilic Substitution via Pyrimidine Alkoxylation

A widely reported method involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with 2,2-diphenylvinyl bromide under basic conditions.

Reaction Mechanism

-

Deprotonation : The hydroxyl group of 4,6-dimethyl-2-hydroxypyrimidine is deprotonated using a strong base (e.g., NaH or K₂CO₃).

-

SN2 Displacement : The alkoxide ion attacks the electrophilic carbon of 2,2-diphenylvinyl bromide, forming the ether linkage.

Reaction Equation :

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |

| Temperature | 80–90°C | Accelerates SN2 kinetics |

| Base | Potassium tert-butoxide | Minimizes side reactions |

| Reaction Time | 6–8 hours | Ensures completion |

Yields typically range from 65–75% , with purification via silica gel chromatography.

Condensation with Guanidine Derivatives

Alternative routes adapt pyrimidine ring-forming reactions, as demonstrated in the synthesis of analogous 4,6-diphenylpyrimidines.

Chalcone-Guanidine Condensation

-

Chalcone Synthesis : Condensation of acetophenone derivatives with benzaldehyde yields substituted chalcones.

-

Cyclization : Reaction with guanidine hydrochloride in dimethylformamide (DMF) forms the pyrimidine ring.

-

Etherification : Subsequent alkoxylation introduces the diphenylvinyl group.

Key Advantage : This method allows modular substitution but requires additional steps, reducing overall yield to 50–60% .

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.40 (s, 6H, CH₃), 5.80 (s, 1H, vinyl), 7.20–7.50 (m, 10H, Ar-H) |

| IR (cm⁻¹) | 1620 (C=N), 1250 (C-O-C), 760 (C-H bend) |

| MS (EI) | m/z 302.4 [M]⁺ |

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2,2-Diphenylvinyl bromide | 450 | 52% |

| 4,6-Dimethyl-2-hydroxypyrimidine | 320 | 35% |

| Solvents/Catalysts | 80 | 13% |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide, alkyl halides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Hydrogenated derivatives.

Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

Organic Electronics

The compound's electronic properties make it a candidate for use in:

- Organic Light-Emitting Diodes (OLEDs) : Its ability to emit light when an electric current passes through makes it suitable for display technologies.

- Organic Photovoltaic Cells : The compound can be utilized in solar cells to convert sunlight into electricity due to its favorable charge transport characteristics.

Medicinal Chemistry

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is recognized as an impurity of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. Its structural features allow it to interact with biological targets, making it a potential lead compound for drug development aimed at:

- Antihypertensive Therapies : By targeting the endothelin type A receptor (ETAR), it can help manage blood pressure levels effectively.

Material Science

This compound serves as a building block for synthesizing advanced materials with specific optical and electronic properties. Its unique structure can influence the physical properties of materials developed for various applications such as:

- Sensors

- Conductive Polymers

Reactions

The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution can occur at the pyrimidine ring, particularly at the 2-position.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, carboxylic acids |

| Reduction | Hydrogen gas + Pd catalyst | Hydrogenated derivatives |

| Substitution | Sodium hydride + Alkyl halides | Alkylated pyrimidine derivatives |

Case Study 1: Ambrisentan Development

Research has shown that this compound plays a crucial role in the pharmacological profile of Ambrisentan. Studies indicate that its interaction with ETAR leads to significant reductions in pulmonary arterial pressure, demonstrating its therapeutic potential in treating hypertension .

Case Study 2: OLED Applications

Recent advancements in organic electronics have highlighted the use of this compound in OLED technology. Experimental results indicate that incorporating this compound into OLED formulations enhances light emission efficiency and stability .

Mechanism of Action

The mechanism of action of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine depends on its application. In organic electronics, the compound functions by facilitating charge transport and emission of light. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine and their distinguishing features:

*ESIPT: Excited-State Intramolecular Proton Transfer

Optical and Electronic Properties

- 4,6-Bis(arylvinyl)pyrimidines : Display solvatochromic emission (red shift in polar solvents) and pH-dependent luminescence switching, indicative of intramolecular charge transfer (ICT) .

- Methoxy/Amino Derivatives: Electron-donating groups (e.g., methoxy, amino) enhance stability but reduce ICT effects compared to vinyl-linked systems .

Biological Activity

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, with the CAS number 1639429-81-4, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 302.37 g/mol

- CAS Number : 1639429-81-4

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. A notable method includes the use of a one-pot reaction involving various reagents like malononitrile and piperidine under specific conditions to yield the desired compound with high efficiency .

Antitumor and Antimicrobial Properties

Recent studies indicate that compounds within the 5H-chromeno[2,3-d]pyrimidine class, including this compound, exhibit significant antitumor and antimicrobial activities. These compounds are believed to interact with biological targets through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

The biological activity of this compound may be attributed to its structural features that facilitate interactions with cellular targets. The presence of a pyrimidine ring along with a diphenylvinyl ether moiety suggests potential for π-π stacking interactions and hydrogen bonding with biomolecules, which could enhance its efficacy as an antitumor agent .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that derivatives of 5H-chromeno[2,3-d]pyrimidines can inhibit cancer cell proliferation. Specifically, this compound has shown promise in reducing the viability of various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Effects : Another study highlighted its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles with side shields to avoid skin/eye contact. Use fume hoods for ventilation to mitigate inhalation risks .

- Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers) at ambient temperature. Ensure emergency access to eyewash stations and safety showers .

- Disposal : Follow EPA guidelines for hazardous waste disposal. Incinerate in approved facilities equipped with scrubbers to prevent environmental release .

Q. How can researchers experimentally determine the solubility of this compound in common solvents?

- Methodological Answer :

- Stepwise Procedure :

Prepare saturated solutions in solvents (e.g., DMSO, ethanol, water) at 25°C.

Filter undissolved compound using 0.22 µm membranes.

Quantify dissolved compound via UV-Vis spectroscopy (calibrate with standard curves).

Validate with HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity .

- Note : Due to limited existing data (e.g., no reported water solubility), iterative testing across pH ranges (3–10) is recommended .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

- Methodological Answer :

- Base Synthesis : Start with 4,6-dimethylpyrimidin-2-ol. React with 2,2-diphenylethenyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the vinyloxy group .

- Optimization Strategies :

- Use anhydrous DMF as a solvent to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Advanced Research Questions

Q. How can the reproductive toxicity (OSHA Category 1B) of this compound be mechanistically evaluated in vitro?

- Methodological Answer :

- Assay Design :

Cell Models : Use human placental trophoblast cells (BeWo) or murine embryonic stem cells.

Exposure : Treat cells with 1–100 µM compound for 48–72 hours.

Endpoints : Measure apoptosis (Annexin V/PI staining), hormone disruption (ELISA for hCG), and DNA damage (Comet assay).

Controls : Include positive controls (e.g., valproic acid for teratogenicity) .

- Data Interpretation : Compare IC₅₀ values to known toxins and assess dose-response trends for risk stratification .

Q. What computational approaches are suitable for predicting the compound’s reactivity and degradation pathways?

- Methodological Answer :

- In Silico Tools :

- DFT Calculations : Use Gaussian 16 to model electron density maps and identify electrophilic sites prone to hydrolysis or oxidation.

- Molecular Dynamics : Simulate stability under varying pH/temperature conditions (GROMACS software).

- Degradation Prediction : Apply EPI Suite to estimate half-life in environmental matrices .

- Validation : Cross-reference predictions with experimental TGA/DSC data for thermal decomposition profiles .

Q. How can structural modifications reduce the compound’s toxicity while retaining its functional activity?

- Methodological Answer :

- SAR Analysis :

Scaffold Modulation : Replace the vinyloxy group with less labile ethers (e.g., methyleneoxy).

Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 4-position to reduce metabolic activation.

- Testing Framework :

- Synthesize analogs via parallel combinatorial chemistry.

- Screen for cytotoxicity (MTT assay) and compare to parent compound .

Contradictions and Data Gaps

Q. How should researchers address discrepancies in reported stability data under oxidative conditions?

- Methodological Answer :

- Controlled Studies :

Expose the compound to H₂O₂ (1–10 mM) and UV light (254 nm) to simulate oxidative stress.

Analyze degradation products via LC-MS (Q-TOF) and compare fragmentation patterns to theoretical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.